molecular formula C12H17Cl2NO B1419218 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride CAS No. 1018446-64-4

3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride

Cat. No. B1419218
M. Wt: 262.17 g/mol
InChI Key: VWFRFFCKFMXVEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride, also known as CP-543, is a synthetic compound used in scientific research and laboratory experiments. It is a member of the piperidine family and is known to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Pharmacological Applications

  • Selective Serotonin Reuptake Inhibitors (SSRIs) : Compounds like paroxetine hydrochloride, a phenylpiperidine derivative, are documented for their selective serotonin reuptake inhibition properties. This class of drugs is indicated for treating various psychiatric disorders, including depression, anxiety, and PTSD. The review of paroxetine hydrochloride covers its physicochemical properties, methods of preparation, pharmacokinetics, metabolism, and pharmacological effects, highlighting its significance in medicinal chemistry (Germann, Ma, Han, & Tikhomirova, 2013).
  • Molecular Interaction Studies : Research on molecules like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) elucidates their interaction with cannabinoid receptors, showcasing the potential for understanding receptor-ligand interactions and developing new therapeutic agents (Shim et al., 2002).

Material Science and Chemistry

  • Fluorescent Sensors : Hydrazide-based fluorescent probes have been designed for detecting metals in aqueous solutions, demonstrating the utility of piperidine derivatives in creating sensitive and selective optical sensors (Wang et al., 2014).
  • Synthetic Methodologies : Studies on the synthesis of various piperidine derivatives, including 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, provide insights into new synthetic pathways and the crystal structures of these compounds. This research contributes to the development of novel organic synthesis strategies and the understanding of molecular conformations (Arulraj et al., 2017).

properties

IUPAC Name

3-[(2-chlorophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFRFFCKFMXVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.